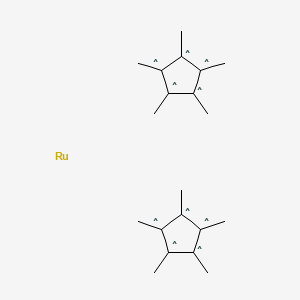
nickel;phosphanylidenenickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel;phosphanylidenenickel is a compound of significant interest in the field of chemistry due to its unique properties and potential applications. This compound is part of the broader class of nickel phosphides, which are known for their catalytic activities and electronic properties. Nickel phosphides have been extensively studied for their roles in various catalytic processes, including hydrogen evolution reactions and hydrodesulfurization.
準備方法
Synthetic Routes and Reaction Conditions: Nickel;phosphanylidenenickel can be synthesized through several methods. One common approach involves the thermal decomposition of nickel acetate tetrahydrate in the presence of phosphine ligands. This method allows for the formation of pure-phase nickel phosphides under controlled conditions . Another method involves the direct thermal reaction of nickel nitrate hexahydrate with triphenylphosphine, which provides good control over the phase composition and size of the resulting nickel phosphide particles .
Industrial Production Methods: In industrial settings, nickel phosphides are often produced using high-temperature reduction processes. These methods typically involve the reduction of nickel salts with phosphorus-containing compounds at elevated temperatures. The resulting nickel phosphide particles are then purified and processed for various applications.
化学反応の分析
Types of Reactions: Nickel;phosphanylidenenickel undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form nickel oxide and phosphorus oxides.
Reduction: Nickel phosphides can be reduced to elemental nickel and phosphorus under certain conditions.
Substitution: this compound can participate in substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The major products formed from these reactions include nickel oxide, elemental nickel, and various phosphorus-containing compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Nickel;phosphanylidenenickel has a wide range of applications in scientific research:
作用機序
The mechanism by which nickel;phosphanylidenenickel exerts its effects is primarily through its catalytic activity. The compound acts as a catalyst by facilitating the transfer of electrons between reactants, thereby lowering the activation energy required for the reaction to proceed. This catalytic activity is influenced by the electronic structure of the nickel phosphide, which can be tuned by modifying the composition and phase of the compound .
類似化合物との比較
Nickel;phosphanylidenenickel can be compared to other nickel phosphides, such as nickel diphosphide and nickel triphosphide. While all these compounds share similar catalytic properties, this compound is unique in its ability to form stable complexes with various ligands, which enhances its catalytic activity and selectivity . Other similar compounds include nickel carbonyl and nickel sulfide, which also exhibit catalytic properties but differ in their electronic structures and reactivity .
特性
分子式 |
HNi2P |
|---|---|
分子量 |
149.369 g/mol |
IUPAC名 |
nickel;phosphanylidenenickel |
InChI |
InChI=1S/2Ni.HP/h;;1H |
InChIキー |
NVGRHDRSZABBOX-UHFFFAOYSA-N |
正規SMILES |
P=[Ni].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)



![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)





